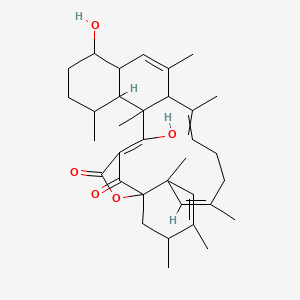

Tetromycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H46O5 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(7Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11?,29-26- |

InChI Key |

DACFQDZSKBTCCU-JPIIGQPTSA-N |

Isomeric SMILES |

CC1CCC(C2C1C/3(C(C(=CCC/C(=C\C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)C)C(=C2)C)C)O |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Tetromycin B from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tetromycin B, a tetronic acid-based antibiotic. This compound has demonstrated significant bioactivity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and inhibitory effects on cysteine proteases, highlighting its potential as a lead compound in drug development. This document details the experimental protocols for the cultivation of the producing organism, Streptomyces axinellae, and the subsequent extraction and purification of this compound. Quantitative data, including spectroscopic and bioactivity metrics, are presented in structured tables. Furthermore, a putative biosynthetic pathway and a detailed experimental workflow are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biochemical and procedural intricacies.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Streptomyces, a genus of Gram-positive bacteria, is a well-established and prolific source of a wide array of secondary metabolites, including many clinically vital antibiotics. This compound, a member of the tetronate family of natural products, represents a departure from the more common tetracycline antibiotics. Its core structure is characterized by a tetronic acid moiety, which is responsible for its distinct biological activity. First reported from Streptomyces axinellae Pol001T, an actinomycete isolated from a marine sponge, this compound and its derivatives have shown promising anti-trypanosomal and protease inhibitory activities.[1] This guide serves as a technical resource for researchers engaged in the exploration of novel anti-infective agents, providing detailed methodologies and data related to this compound.

Discovery and Producing Organism

This compound was discovered during the screening of secondary metabolites from Streptomyces axinellae Pol001T. This bacterium was isolated from the Mediterranean marine sponge Axinella polypoides.[1] Marine sponges are known to host a diverse community of microorganisms, which are a rich source of novel bioactive compounds.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | |

| CAS Number | 180027-84-3 | |

| Appearance | A solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |

Biological Activity

This compound has demonstrated a range of biological activities, most notably its inhibitory effects on cysteine proteases and its anti-trypanosomal properties.[1]

Protease Inhibition

| Target Protease | Kᵢ (μM) | Reference |

| Rhodesain | 0.62 | |

| Falcipain-2 | 1.42 | |

| Cathepsin L | 32.5 | |

| Cathepsin B | 1.59 |

Antiparasitic and Cytotoxic Activity

| Organism/Cell Line | IC₅₀ (μM) | Reference |

| Trypanosoma brucei | 30.87 | |

| HEK293T (kidney cells) | 71.77 | |

| J774.1 (macrophages) | 20.2 |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation of this compound and general procedures for the cultivation of Streptomyces and extraction of secondary metabolites.

Fermentation of Streptomyces axinellae Pol001T

-

Strain Activation: A pure culture of Streptomyces axinellae Pol001T is streaked onto a suitable agar medium, such as ISP2 (International Streptomyces Project 2) agar, and incubated at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture: A loopful of spores is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., a 2 L flask containing 500 mL of a production medium rich in complex carbohydrates and nitrogen sources) at a 5% (v/v) ratio. The production culture is incubated at 28-30°C with shaking at 200 rpm for 7-10 days.

Extraction and Isolation of this compound

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

-

Solvent Extraction: The supernatant is transferred to a separatory funnel, and an equal volume of an organic solvent such as ethyl acetate is added. The mixture is shaken vigorously for 20-30 minutes. The organic layer is collected, and the extraction process is repeated three times. The mycelial pellet can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellularly stored product.

-

Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate to separate major fractions.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) and bioassay, are further purified using High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.[1]

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Putative Biosynthetic Pathway of a Tetronate Antibiotic

Caption: Putative biosynthetic pathway for a tetronate antibiotic.

Conclusion

This compound, a tetronic acid antibiotic from the marine-derived Streptomyces axinellae, presents a promising scaffold for the development of new therapeutic agents. Its activity against clinically relevant targets underscores the importance of continued exploration of microbial diversity, particularly from unique ecological niches, in the search for novel bioactive compounds. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate this compound and other members of the tetronate family of antibiotics. Future work should focus on elucidating the precise biosynthetic pathway of this compound to enable synthetic biology approaches for the generation of novel analogues with improved therapeutic properties.

References

In-Depth Technical Guide to the Chemical Characterization of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic belonging to the tetronic acid class of natural products. It is produced by Streptomyces sp. MK67-CF9 and exhibits notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and the key experimental data that led to its characterization. Detailed methodologies for its isolation and purification are also presented.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic structure featuring a tetronic acid moiety. Its chemical identity has been established through a combination of spectroscopic analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| CAS Number | 180027-84-3 | [1] |

| Appearance | Light tan solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Moderate water solubility. | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original patent literature contains the definitive data, this guide summarizes the expected and reported spectroscopic behavior for a molecule of this class.

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| High-Resolution ESI-MS | [M+H]⁺, [M+Na]⁺ | Confirms the molecular weight and elemental composition of C₃₄H₄₆O₅. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the complex carbon skeleton and stereochemistry of this compound. The following tables represent a summary of the key chemical shifts reported in the original discovery.

Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not publicly available in detail. | - | - | - |

Table 4: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available in detail. | - |

Note: Detailed, specific peak assignments for the NMR spectra of this compound are not available in publicly accessible scientific literature beyond the initial patent disclosure.

Experimental Protocols

The isolation and purification of this compound from its producing organism, Streptomyces sp. MK67-CF9, involves a multi-step process to separate it from other metabolites, including the co-produced Tetromycin A.

Fermentation of Streptomyces sp. MK67-CF9

-

Inoculum Preparation: A vegetative mycelium of Streptomyces sp. MK67-CF9 is prepared by inoculating a suitable liquid medium and incubating with shaking.

-

Production Culture: The seed culture is transferred to a larger volume production medium containing sources of carbon (e.g., glucose), nitrogen (e.g., yeast extract, peptone), and inorganic salts. The culture is incubated under aerobic conditions with agitation.

Isolation and Purification of this compound

-

Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with an organic solvent such as acetone. The acetone extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing this compound, is collected and concentrated.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase preparative HPLC to yield the pure compound.

-

Biological Activity and Mechanism of Action

This compound has demonstrated significant antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics like MRSA.[1] While the precise signaling pathway inhibited by this compound in bacteria has not been fully elucidated in publicly available literature, its structural relatives in the tetronic acid class are known to interfere with various cellular processes. For instance, related compounds like Tetrocarcin A have been shown to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cells.[1][2] It is plausible that this compound exerts its antibacterial effect by inhibiting a critical bacterial signaling pathway or biosynthetic process.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a structurally complex tetronic acid antibiotic with promising activity against clinically relevant pathogens like MRSA. Its characterization has been achieved through standard natural product chemistry workflows, including fermentation, extraction, and extensive spectroscopic analysis. Further investigation into its specific mechanism of action and potential signaling pathway inhibition could provide valuable insights for the development of new antibacterial agents.

References

An In-depth Technical Guide to Tetromycin B Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a naturally occurring antibiotic characterized by its unique tetronic acid core, has demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound, its known analogues, and potential derivatives. It covers the core structure, structure-activity relationships (SAR), and mechanism of action, drawing parallels with other tetronic acid-based antibiotics. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the logical relationships in the study of these promising antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global health. This has spurred research into novel classes of antibiotics with unique mechanisms of action. This compound, distinguished by its tetronic acid scaffold, represents a departure from conventional antibiotic structures like the tetracyclines.[1] This guide delves into the chemical and biological landscape of this compound and its derivatives, offering a foundational resource for researchers engaged in the discovery and development of new anti-infective agents.

Core Structure and Chemical Properties

This compound is a complex natural product with the chemical formula C34H46O5 and a molecular weight of 534.7 g/mol .[1] The core of this compound is the tetronic acid moiety, a five-membered lactone ring with an enol-ketone system. This feature is shared by other biologically active natural products, including ascorbic acid and penicillic acid. The tetronic acid core is crucial for the biological activity of these molecules.

The general structure of tetronic acid allows for various substitutions, which can significantly influence the molecule's biological activity, including its antibacterial, antiviral, and antineoplastic properties.

Known Analogues and Derivatives

While specific research on a wide array of synthetic this compound analogues is limited in publicly available literature, the broader class of tetronic acid antibiotics provides insights into potential derivatization strategies. Key examples of related, well-studied tetronic acid antibiotics include:

-

Abyssomycin C: Isolated from a marine actinomycete, this compound exhibits activity against Gram-positive bacteria, including MRSA and vancomycin-resistant S. aureus (VRSA).[2]

-

Agglomerin A: Produced by Enterobacter agglomerans, it shows broad-spectrum antibacterial activity.[2]

-

Tetronomycin: A potent ionophoric antibiotic active against Gram-positive bacteria.[2]

These analogues demonstrate that modifications to the side chains attached to the tetronic acid core can significantly impact antibacterial potency and spectrum.

Structure-Activity Relationship (SAR)

The SAR of tetronic acid derivatives suggests that the enone system within the tetronic acid ring is often critical for antibacterial activity. For instance, analogues of abyssomycin C that lack the Michael enone system are inactive.[2]

For the broader class of tetracycline antibiotics, which are structurally distinct from this compound, extensive SAR studies have shown that modifications at various positions on the four-ring system can dramatically alter their activity and pharmacokinetic properties.[3][4] While not directly applicable to the tetronic acid core of this compound, these studies highlight the general principle that small structural changes can lead to significant differences in biological function.

Mechanism of Action

The precise molecular target of this compound is not yet fully elucidated in the available literature. However, many tetronic acid-based antibiotics are known to inhibit fatty acid synthesis in bacteria.[5] This mechanism is distinct from that of traditional antibiotics like tetracyclines, which primarily inhibit protein synthesis by binding to the bacterial ribosome.[1] The inhibition of fatty acid synthesis disrupts the formation of bacterial cell membranes, leading to a bactericidal effect.

dot

Figure 1: Proposed mechanism of action for tetronic acid antibiotics.

Quantitative Data

Quantitative data on the biological activity of this compound analogues is not extensively available. However, data for related tetronic acid antibiotics provide a benchmark for their potential efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| Abyssomycin C | MRSA | 4 | [2] |

| Abyssomycin C | VRSA | 13 | [2] |

| Agglomerin A | Streptococcus constellatus | 3.13 | [2] |

| Agglomerin A | Fusobacterium nucleatum | 6.25 | [2] |

| Tetronomycin | Gram-positive bacteria | <0.3 | [2] |

Experimental Protocols

General Synthesis of Tetronic Acids

A common method for synthesizing the tetronic acid core involves a Dieckmann-type cyclization of acetoacetates of α-hydroxy esters.

dot

Figure 2: Simplified workflow for tetronic acid synthesis.

Protocol:

-

Esterification: React an appropriate α-hydroxy acid with an acetoacetic ester derivative in the presence of a coupling agent (e.g., DCC/DMAP) to form the corresponding acetoacetate ester.

-

Cyclization: Treat the resulting ester with a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., THF or ethanol) to induce intramolecular Dieckmann condensation.

-

Acidification and Purification: Neutralize the reaction mixture with a mild acid and purify the resulting tetronic acid derivative using column chromatography or recrystallization.

Minimum Inhibitory Concentration (MIC) Assay against MRSA

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension of MRSA equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound (e.g., this compound analogue) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound and the broader class of tetronic acid antibiotics represent a promising area for the development of new drugs to combat resistant bacteria like MRSA. Their unique chemical scaffold and mechanism of action provide a valuable alternative to existing antibiotic classes.

Future research should focus on:

-

The total synthesis of this compound to enable the generation of a wider range of analogues.

-

Systematic modification of the side chains of the this compound core to establish a comprehensive SAR.

-

Elucidation of the precise molecular target and mechanism of action of this compound.

-

In vivo efficacy and toxicity studies of promising this compound derivatives.

This in-depth guide provides a solid foundation for researchers to build upon in the quest for the next generation of antibiotics. The detailed protocols and compiled data are intended to accelerate research and development efforts in this critical field.

References

- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. New Approaches to Drug Discovery for Combating MRSA [jstage.jst.go.jp]

Unveiling the Ribosomal Binding Site of Tetromycin B: A Technical Guide

A Note to the Reader: As of the latest literature review, there is a notable absence of publicly available scientific research detailing the specific ribosomal binding site of Tetromycin B. This antibiotic, a member of the tetronic acid class, remains largely uncharacterized in this regard.

Therefore, this technical guide will pivot to an in-depth exploration of the ribosomal binding site of a well-characterized and structurally distinct class of antibiotics: the tetracyclines . This will serve as a comprehensive case study, illustrating the methodologies, data presentation, and mechanistic understanding that would be applied to this compound, should such research become available.

Introduction to this compound and Tetracyclines

This compound is an antibiotic characterized by its unusual tetronic acid structure. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Its molecular formula is C35H53NO14.

In contrast, the tetracyclines are a class of broad-spectrum antibiotics with a four-ring cycline core. A foundational member of this class, tetracycline, inhibits protein synthesis in bacteria by binding to the ribosome.[1] This interaction has been extensively studied, providing a rich dataset for understanding antibiotic-ribosome interactions.

The Tetracycline Ribosomal Binding Site: A Detailed Analysis

Tetracyclines primarily target the bacterial 70S ribosome, specifically the small 30S subunit.[2] The primary binding site, often referred to as the Tet-1 site, is located in a pocket formed by helices h31 and h34 of the 16S rRNA.[3] This strategic location allows tetracycline to sterically hinder the binding of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, effectively stalling protein synthesis.[1]

Quantitative Binding Data

The affinity of tetracycline for the bacterial ribosome has been quantified, providing insight into the strength of the interaction.

| Compound | Target | Dissociation Constant (Kd) | Reference |

| Tetracycline | Bacterial 30S Subunit | ~1-2 µM | [1] |

| Tetracycline | Isolated, non-translating 80S eukaryotic ribosomes | ~30 µM | [1] |

This table summarizes the binding affinities of tetracycline for both bacterial and eukaryotic ribosomes, highlighting its selectivity for the prokaryotic target.

Key Ribosomal Interactions

Structural studies have identified the specific nucleotides of the 16S rRNA that interact with tetracycline. These interactions are crucial for the stable binding of the antibiotic.

| 16S rRNA Helix | Interacting Nucleotides |

| h34 | U1052, C1054 |

| h31 | (Internal Loop) |

| h29 | (Forms part of the binding pocket) |

This table outlines the key helices and specific nucleotides of the 16S rRNA that form the primary binding pocket for tetracycline.

Experimental Protocols for Characterizing Ribosome-Antibiotic Interactions

The detailed understanding of the tetracycline-ribosome interaction is the result of several key experimental techniques.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the antibiotic bound to the ribosome at atomic resolution.

Methodology:

-

Crystallization: Purified 30S ribosomal subunits are crystallized, often in the presence of the antibiotic.[4]

-

Soaking or Co-crystallization: Crystals of the 30S subunit are soaked in a solution containing the antibiotic, or the antibiotic is included in the crystallization buffer.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the ribosome and the bound antibiotic is built and refined.[5]

Ribosome Footprinting

Objective: To identify the specific region of mRNA that is protected by the ribosome during translation, which can be altered by the presence of a bound antibiotic.

Methodology:

-

Cell Lysis and Ribosome Stalling: Cells are lysed, and translation is halted using an inhibitor like cycloheximide to trap ribosomes on the mRNA.[6]

-

Nuclease Digestion: The lysate is treated with ribonucleases to digest any mRNA not protected by the ribosome.[7]

-

Isolation of Ribosome-Protected Fragments (RPFs): The ribosome-mRNA complexes are isolated, typically by sucrose gradient centrifugation, and the protected mRNA fragments (footprints) are purified.[8]

-

Library Preparation and Sequencing: The RPFs are converted to a cDNA library and sequenced using high-throughput sequencing.

-

Data Analysis: The sequenced footprints are mapped back to the transcriptome to determine the precise locations of the ribosomes.[2]

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of an antibiotic on protein synthesis in a cell-free system.

Methodology:

-

Assay Setup: A cell-free translation system (e.g., from E. coli lysate) is prepared with all necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and a reporter mRNA (e.g., luciferase).[9][10]

-

Addition of Inhibitor: The antibiotic is added to the reaction at various concentrations.

-

Incubation: The reaction is incubated to allow for protein synthesis.

-

Detection of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.[9]

-

IC50 Determination: The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is calculated.

Visualizing Mechanisms and Workflows

Tetracycline's Mechanism of Action

Caption: Mechanism of tetracycline-mediated inhibition of protein synthesis.

Experimental Workflow for Ribosomal Binding Site Identification

Caption: Integrated workflow for identifying antibiotic ribosomal binding sites.

Conclusion

While the ribosomal binding site of this compound remains to be elucidated, the extensive research on tetracyclines provides a robust framework for such future investigations. The combination of structural biology, biochemical footprinting, and functional assays is essential for a comprehensive understanding of how antibiotics interact with the ribosome. The detailed methodologies and data presented here for tetracycline serve as a technical blueprint for the scientific community to apply to novel antibiotics like this compound, paving the way for a deeper understanding of their mechanisms of action and the development of new therapeutic agents.

References

- 1. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. X-ray analysis of ribosomes: the static of the dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosome Footprinting Workflow Introduction - Creative Biolabs [ribosome.creative-biolabs.com]

- 7. cd-genomics.com [cd-genomics.com]

- 8. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.4. In vitro Translation Assay [bio-protocol.org]

A Technical Deep Dive: Contrasting the Core Structures and Mechanisms of Tetromycin B and Tetracycline

For Immediate Release

[City, State] – December 8, 2025 – In the ever-evolving landscape of antibiotic research and development, a precise understanding of molecular architecture is paramount to overcoming the challenges of antimicrobial resistance. This technical guide offers an in-depth comparison of two distinct antibiotic compounds: Tetromycin B and the archetypal tetracycline. While both exhibit antimicrobial properties, their core chemical structures, and consequently their mechanisms of action, are fundamentally different. This document serves as a resource for researchers, scientists, and drug development professionals, providing detailed structural analysis, comparative biological data, experimental methodologies, and visual pathway diagrams to illuminate the key distinctions between these molecules.

Executive Summary

Tetracycline is a classic broad-spectrum antibiotic characterized by a rigid, linear, fused four-ring system known as an octahydrotetracene-2-carboxamide skeleton.[1] This core structure is the defining feature of the entire tetracycline class and is essential for its well-documented mechanism of action: the inhibition of bacterial protein synthesis. In stark contrast, this compound is not a member of the tetracycline class. It is an antibiotic built around a tetronic acid moiety, a completely different heterocyclic scaffold.[2] This guide will dissect these structural disparities and explore their implications for biological function and therapeutic application.

Core Structural Analysis

The fundamental difference between tetracycline and this compound lies in their foundational chemical skeletons.

The Tetracycline Core

The tetracycline core is a polyketide-derived structure comprising four fused six-membered rings (designated A, B, C, and D).[1] This naphthacene carboxamide ring system is the pharmacophore, the essential molecular framework responsible for its antibacterial activity.[3] Key features for its biological function include the C1-C3 diketo substructure in the A-ring and the C10-C12 keto-enol system in rings B and C.[1] Modifications to the "upper" periphery of the molecule (positions C5-C9) can alter pharmacological properties like half-life, but the integrity of the lower, non-modifiable region is crucial for its antibiotic effect.

Figure 1: The foundational tetracyclic core of the tetracycline class.

The this compound Structure

This compound belongs to a different class of natural products characterized by a tetronic acid ring. Tetronic acid is a 5-membered lactone ring, a γ-butyrolactone with an enol-ketone system.[4] This core is vastly different from the large, rigid tetracyclic system of tetracycline. The structure of this compound is more complex and macrocyclic in nature, incorporating this tetronic acid unit into a larger molecular framework. It is important to note that there appears to be some discrepancy in the reported molecular formula for this compound in scientific databases, with the structure identified as a potent antibiotic against MRSA corresponding to C34H46O5.[2][5]

Figure 2: The tetronic acid-based structure of this compound.

Physicochemical and Biological Data Comparison

The structural differences are reflected in the physicochemical properties and biological activities of the two compounds.

Physicochemical Properties

| Property | Tetracycline | This compound |

| Molecular Formula | C22H24N2O8 | C34H46O5 |

| Molecular Weight | 444.4 g/mol | 534.7 g/mol |

| Core Structure | Octahydrotetracene-2-carboxamide | Tetronic Acid Derivative |

| Water Solubility | Very slightly soluble (231 mg/L at 25°C) | Soluble in DMF, DMSO, Ethanol |

| LogP | -1.37 | Not available |

| pKa Values | 3.3, 7.7, 9.7 | Not available |

Data sourced from PubChem and Cayman Chemical.

Biological Activity and Mechanism of Action

The distinct structures of tetracycline and this compound lead to different mechanisms of inhibiting microbial growth.

Tetracycline acts as a protein synthesis inhibitor. It is bacteriostatic, meaning it prevents bacteria from multiplying but does not kill them outright.[1] Its mechanism involves the following steps:

-

Passive diffusion across the bacterial membrane through porin channels.[6]

-

This binding blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex.[6][7]

-

The prevention of tRNA binding halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[8]

Figure 3: Mechanism of action for tetracycline via 30S ribosome inhibition.

This compound , on the other hand, has been identified as a cysteine protease inhibitor.[5] Its mode of action is not primarily through the inhibition of protein synthesis at the ribosomal level. Instead, it targets specific enzymes. While it shows efficacy against MRSA, its broader antibacterial mechanism is likely linked to the inhibition of essential bacterial proteases or other enzymes, a common trait among bioactive tetronic acid derivatives.[2][4]

| Biological Activity | Tetracycline | This compound |

| Primary Mechanism | Protein Synthesis Inhibitor (30S Ribosome) | Cysteine Protease Inhibitor |

| Effect | Bacteriostatic | Not fully characterized (likely inhibitory) |

| Spectrum | Broad-spectrum (Gram-positive & Gram-negative) | Active against MRSA (Gram-positive) |

| Known IC50/Ki Values | S. pneumoniae MIC: ≤2.0 mg/L (Susceptible)[9] | Ki for Rhodesain: 0.62 µMKi for Falcipain-2: 1.42 µMIC50 vs T. brucei: 30.87 µM[5] |

Experimental Protocols

Determining the antimicrobial efficacy of a compound is a cornerstone of antibiotic research. The Minimum Inhibitory Concentration (MIC) assay is the standard method for quantifying the potency of an antibiotic against a specific microorganism.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro.[10]

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of the antibiotic (e.g., Tetracycline or this compound) in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations across the plate.

-

Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a known cell concentration.

-

Inoculation: Add a defined volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 18-24 hours at 37°C).

-

Result Interpretation: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[11]

Figure 4: Standard experimental workflow for an MIC determination assay.

Conclusion

The comparison between this compound and tetracycline underscores the vast chemical diversity within the field of antibiotics. While both are natural products with antimicrobial activity, they are unrelated in their core structure and mechanism of action. Tetracycline's efficacy is intrinsically linked to its iconic four-ring naphthacene carboxamide core, which targets the bacterial ribosome. This compound, with its tetronic acid-based structure, operates through a different biochemical pathway, likely involving enzyme inhibition. For drug development professionals, these distinctions are critical. The novel scaffold of this compound and its distinct mechanism may offer new avenues for developing antibiotics that can circumvent existing resistance mechanisms that have evolved against ribosome-targeting drugs like tetracycline. Further investigation into the structure-activity relationships of tetronic acid antibiotics is a promising frontier in the search for next-generation antimicrobial agents.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Tetronic acid?_Chemicalbook [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tetracycline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Aqueous Solubility and Stability of Tetromycin B

Disclaimer: As of December 2025, publicly available data on the aqueous solubility and stability of Tetromycin B is limited. This guide utilizes the closely related and extensively studied antibiotic, Tetracycline, as a surrogate to provide a comprehensive framework for researchers, scientists, and drug development professionals. The experimental protocols and data presentation formats provided herein are directly applicable to the study of this compound.

This technical guide offers a detailed overview of the critical physicochemical properties of tetracycline antibiotics, focusing on aqueous solubility and stability. Understanding these parameters is paramount for the successful formulation, preclinical evaluation, and clinical application of this class of compounds.

Aqueous Solubility of Tetracycline

The aqueous solubility of tetracycline is highly dependent on the pH of the solution.[1] As a weak acid, its solubility increases at pH values greater than its pKa.[1]

Table 1: Aqueous Solubility of Tetracycline

| Parameter | Value | Conditions | Reference |

| Aqueous Solubility | 231 mg/L | 25 °C | [2] |

| Solubility in Water | Very slightly soluble | Standard temperature and pressure | [2] |

| Solubility in Dilute HCl and Alkali Hydroxide Solutions | Very soluble | Standard temperature and pressure | [2] |

Stability of Tetracycline in Aqueous Solutions

The stability of tetracycline in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. Degradation can lead to the formation of inactive or potentially toxic byproducts.

Table 2: Stability of Tetracycline in Aqueous Solutions

| Condition | Observation | Half-life | Reference |

| Aqueous Solution (37°C) | Limited decomposition (<10%) over 3 days | - | [3] |

| Aqueous Solution | Half-life of 329 hours | 37°C | [4] |

| Acidic Solution | More stable than in alkaline solutions | - | [5][6] |

| Alkaline Solution (pH > 7.5) | Cleavage between C and B rings, forming inactive isotetracycline | - | [5] |

| Methanol Solution | Rapid decomposition under light and oxygen | - | [7] |

| Ventilated Liquid Manure | Fastest degradation observed | - | [8][9] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[10]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of the test compound (e.g., this compound) to a known volume of the aqueous medium (e.g., purified water, buffer of specific pH) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be confirmed visually.[11]

-

Sample Separation: After equilibration, cease agitation and allow the solid to sediment. Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the undissolved solid must be reliable, often achieved through centrifugation followed by filtration using a syringe filter (e.g., 0.22 µm).[11]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][12]

-

Calculation: The solubility is determined from the concentration of the compound in the analyzed filtrate.

Determination of Aqueous Stability (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration over time and detecting the formation of degradation products.

Protocol:

-

Preparation of Stock and Working Solutions: Prepare a stock solution of the test compound in a suitable solvent and dilute it with the desired aqueous media (e.g., buffers at different pH values) to a known concentration.

-

Storage Conditions: Aliquot the working solutions into appropriate vials and store them under various conditions (e.g., different temperatures, protected from light vs. exposed to light).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours, and weekly), withdraw an aliquot from each storage condition for analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.[13][14] A typical HPLC system for tetracycline analysis might use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of 0.1% phosphoric acid in water and acetonitrile, with detection at 280 nm.[3][13]

-

Data Analysis: Quantify the peak area of the intact drug and any major degradation products at each time point. The stability is determined by the percentage of the initial concentration remaining over time. The degradation kinetics (e.g., half-life) can be calculated from these data.

Visualizations

Caption: Workflow for solubility and stability testing.

References

- 1. Photocatalytic degradation of tetracycline in aqueous solution by nanosized TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetracycline degradation by ozonation in the aqueous phase: proposed degradation intermediates and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability study of tetracyclines with respect to their use in slow release systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer | Streletskiy | Hygiene and Sanitation [rjhas.ru]

- 5. dechra.dk [dechra.dk]

- 6. scbt.com [scbt.com]

- 7. Stability of tetracycline in water and liquid manure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [TETRONIC ACIDS. 4. TETRONIC ACID DERIVATIVES AS SOLVENTS FOR DRUGS DIFFICULT TO DISSOLVE IN WATER] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quantitative determination of trace concentrations of tetracycline and sulfonamide antibiotics in surface water using solid-phase extraction and liquid chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Tetromycin B extraction protocol from fermentation broth

Tetromycin B: A Detailed Protocol for Extraction from Fermentation Broth

Abstract

This compound, a tetronic acid-based antibiotic, has shown promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). As research into this and similar compounds expands, standardized and efficient extraction protocols from fermentation broths are crucial for advancing drug development. This document provides a comprehensive, step-by-step protocol for the extraction and initial purification of this compound from a Streptomyces fermentation broth. The methodology is synthesized from established techniques for tetracycline-class antibiotics and adapted based on the known physicochemical properties of this compound. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyketide antibiotic characterized by an unusual tetronic acid structure. While the precise producing strains and optimal fermentation conditions are not extensively documented in publicly available literature, it is understood to be a product of Streptomyces species, similar to other tetracycline-type antibiotics. The extraction and purification of such antibiotics from complex fermentation broths present a significant challenge, requiring a multi-step approach to isolate the target compound from a myriad of other cellular components and media constituents.

This protocol outlines a robust procedure involving initial clarification of the fermentation broth, followed by solvent extraction, and subsequent purification steps. The protocol is designed to be a foundational method that can be optimized for specific fermentation conditions and scales.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. This information is critical for the design and optimization of the extraction protocol.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. | [2] |

| Structure | Tetronic acid derivative | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Extraction of this compound

This protocol is based on established methods for tetracycline extraction and the known solubility of this compound. Researchers should note that optimization of pH, solvent ratios, and other parameters may be necessary depending on the specific fermentation broth characteristics.

1. Pre-Extraction: Broth Clarification

-

Objective: To remove microbial cells and other solid materials from the fermentation broth.

-

Procedure:

-

Acidify the whole fermentation broth to a pH of 2.0-3.0 using sulfuric acid (H₂SO₄). This step aids in the precipitation of some proteins and helps to stabilize the tetracycline-like molecule.

-

Centrifuge the acidified broth at 5,000 x g for 20 minutes at 4°C to pellet the mycelia and other solids.

-

Decant and collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

-

2. Solvent Extraction

-

Objective: To transfer this compound from the aqueous phase (clarified broth) to an immiscible organic solvent.

-

Solvent Selection: Based on the known solubility of this compound and common practices for tetracycline extraction, n-butanol is a recommended solvent.

-

Procedure:

-

Adjust the pH of the clarified supernatant to a range of 8.0-9.0 using a sodium hydroxide (NaOH) solution. The stability of tetracyclines can be pH-dependent, and this alkaline condition often facilitates extraction into an organic solvent.

-

Transfer the pH-adjusted supernatant to a separation funnel.

-

Add an equal volume of n-butanol to the separation funnel.

-

Shake the funnel vigorously for 5-10 minutes, ensuring thorough mixing of the two phases. Periodically vent the funnel to release any pressure buildup.

-

Allow the phases to separate completely. The upper organic phase (n-butanol) will contain the extracted this compound.

-

Carefully drain and discard the lower aqueous phase.

-

Repeat the extraction of the aqueous phase with a fresh portion of n-butanol to maximize the recovery of this compound.

-

Combine the n-butanol extracts.

-

3. Back Extraction and Concentration

-

Objective: To transfer the this compound back into an aqueous phase and concentrate the product.

-

Procedure:

-

To the combined n-butanol extracts in a clean separation funnel, add a 0.1 M solution of a suitable acid (e.g., hydrochloric acid or oxalic acid) to adjust the pH to a range of 1.5-2.5.

-

Perform a back extraction by shaking the funnel, which will transfer the this compound into the acidic aqueous phase.

-

Collect the lower aqueous phase containing the this compound.

-

Repeat the back extraction of the n-butanol phase with fresh acidic solution to ensure complete recovery.

-

Combine the acidic aqueous extracts.

-

Concentrate the acidic aqueous extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

-

4. Precipitation and Initial Purification

-

Objective: To precipitate this compound from the concentrated aqueous extract.

-

Procedure:

-

Slowly adjust the pH of the concentrated extract to 4.0-5.0 with a dilute NaOH solution while stirring gently. This pH range is often the isoelectric point for tetracyclines, leading to their precipitation.

-

Continue stirring in a cold room (4°C) for 2-4 hours to allow for complete precipitation.

-

Collect the precipitate by centrifugation at 10,000 x g for 15 minutes.

-

Wash the precipitate with cold, pH-adjusted water (pH 4.5) and then with a non-polar solvent like hexane to remove any residual non-polar impurities.

-

Dry the precipitate under vacuum to obtain the crude this compound.

-

5. Further Purification (Optional)

-

For higher purity, the crude this compound can be further purified using chromatographic techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC). The choice of the mobile phase will depend on the polarity of this compound and should be optimized accordingly.

Experimental Workflow Diagram

Caption: Workflow for the extraction of this compound.

Quantitative Data Summary

| Extraction Step | Typical Recovery Rate (%) | Notes |

| Solvent Extraction | 80-95% | Highly dependent on solvent choice and pH. |

| Back Extraction | >90% | Efficiency is generally high. |

| Precipitation | 70-85% | Purity increases, but some loss of product is expected. |

| Overall Yield | 50-70% | This is an estimated range and will vary. |

Table 2: Typical Recovery Rates for Tetracycline Extraction

Analytical Methods for Detection and Quantification

To monitor the efficiency of the extraction process and to quantify the yield of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

-

Column: A C18 reversed-phase column is typically used for tetracycline analysis.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound is suitable for quantification.

Conclusion

The protocol detailed in this application note provides a comprehensive and practical starting point for the extraction of this compound from fermentation broth. While based on established methods for similar antibiotics, it is crucial for researchers to empirically optimize each step to account for the unique characteristics of their specific fermentation process and the this compound molecule. Careful monitoring of pH, temperature, and solvent conditions, coupled with robust analytical methods, will be key to achieving high-purity yields of this promising antibiotic.

References

Application Notes and Protocols for Tetracycline Antibiotics in the Study of Resistant Bacterial Infections

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global public health. The tetracycline class of antibiotics, first discovered in the 1940s, are broad-spectrum agents that have been instrumental in treating a wide range of bacterial infections.[1] They function by inhibiting protein synthesis, a fundamental process for bacterial growth and replication.[2][3][4][5] Due to their efficacy and relatively low toxicity, tetracyclines have been used extensively in human and veterinary medicine.[6] However, this widespread use has led to the emergence of bacterial strains resistant to these antibiotics.[6]

This document provides detailed application notes and protocols for the use of tetracycline antibiotics in research focused on resistant bacterial infections. It is important to note that a search for the specific compound "Tetromycin B" did not yield sufficient scientific literature. Therefore, these notes will focus on the broader class of tetracycline antibiotics, for which a wealth of data exists. The principles and protocols described herein are broadly applicable to the study of various tetracycline derivatives against resistant bacterial strains.

Mechanism of Action of Tetracycline Antibiotics

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][4] They passively diffuse through porin channels in the bacterial membrane and then bind reversibly to the 30S ribosomal subunit.[2][4] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site on the mRNA-ribosome complex, effectively blocking the elongation phase of protein synthesis.[3][4][5] This inhibition of protein production halts bacterial growth and replication.[5] Some evidence also suggests that at higher concentrations, tetracyclines may alter the cytoplasmic membrane, leading to the leakage of intracellular components.[2][3]

Bacterial Resistance Mechanisms to Tetracyclines

The clinical utility of tetracyclines has been diminished by the spread of bacterial resistance. The two predominant mechanisms of resistance are tetracycline efflux and ribosomal protection.[6][7]

-

Tetracycline Efflux: This is a common resistance mechanism where bacteria actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.[6][7] These efflux pumps are membrane-associated proteins, such as Tet(A) and Tet(K), encoded by tet genes often located on mobile genetic elements like plasmids.[8]

-

Ribosomal Protection: In this mechanism, bacteria produce ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[9] These proteins are structurally similar to elongation factors and interact with the ribosome, causing conformational changes that dislodge the bound tetracycline or prevent its binding, while still allowing protein synthesis to proceed.[4][9]

-

Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[1][6][7]

References

- 1. A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species - Open Access Library [oalib.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus to Newer Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Bacterial resistance mechanisms for tetracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetracycline and its Derivatives in Cell Culture

A Note on "Tetromycin B": The term "this compound" does not correspond to a commonly used selection agent in cell culture. It is possible this is a typographical error or a misnomer. The following application notes and protocols are based on the well-established use of tetracycline and its derivatives, such as doxycycline, which are primarily employed as inducers in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems rather than as direct selection agents for establishing stable cell lines.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis.[1][2][3][4] In mammalian cell culture, they are indispensable tools for the temporal control of gene expression through tetracycline-inducible systems. These systems allow for the precise activation (Tet-On) or deactivation (Tet-Off) of a gene of interest by the addition or removal of tetracycline or its more stable and potent analog, doxycycline. This controlled expression is crucial for studying gene function, particularly for genes that may be cytotoxic when constitutively expressed.

Mechanism of Action

Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit in prokaryotes, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4][5] While their primary target is the bacterial ribosome, they can also affect mitochondrial ribosomes in eukaryotic cells due to their prokaryotic origin.[1][4] This can lead to cytotoxic effects at higher concentrations. In the context of inducible gene expression systems, tetracycline or doxycycline binds to the Tet transactivator protein (tTA or rtTA), causing a conformational change that either promotes or prevents its binding to the tetracycline response element (TRE) in the promoter of the target gene, thereby controlling its transcription.

Data Presentation

Table 1: Properties of Tetracycline and Doxycycline

| Property | Tetracycline | Doxycycline |

| Primary Use in Cell Culture | Inducer for Tet-On/Tet-Off systems | Preferred inducer for Tet-On/Tet-Off systems |

| Typical Working Concentration | 0.1 - 5 µg/mL[6] | 0.1 - 2 µg/mL[7][8] |

| Stock Solution Solvent | 70% Ethanol[6][9][10] or Water (with heating)[10] | Water or Ethanol |

| Storage of Stock Solution | -20°C, protected from light[6] | -20°C, protected from light |

| Half-life in Culture Medium | Approximately 24 hours[11] | Approximately 24 hours[12][13] |

Table 2: Recommended Starting Concentrations for Induction

| Cell Line | Inducer | Recommended Starting Concentration |

| HeLa | Doxycycline | 100 ng/mL[8][12] |

| HEK293 | Doxycycline | 100 - 1000 ng/mL[14] |

| U2-OS | Doxycycline | 100 - 1000 ng/mL |

| General | Tetracycline | 1 - 2 µg/mL[11] |

| General | Doxycycline | 0.5 - 2 µg/mL[7] |

Note: The optimal concentration should be determined empirically for each cell line through a dose-response experiment to minimize cytotoxicity while achieving the desired level of induction.[8]

Experimental Protocols

Protocol 1: Preparation of Tetracycline/Doxycycline Stock Solution

-

Weighing: Accurately weigh the desired amount of tetracycline hydrochloride or doxycycline hyclate powder.

-

Dissolving:

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.[6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[6]

Protocol 2: Establishing a Stable Cell Line with a Tet-Inducible System (Tet-On Example)

This protocol involves a two-step selection process. First, a stable cell line expressing the Tet transactivator (rtTA) is generated using a selection antibiotic like G418 or Puromycin. Second, this stable line is transfected with the vector containing the gene of interest under the control of a tetracycline-responsive promoter, followed by selection with a second antibiotic if applicable, and subsequent induction with doxycycline.

Part A: Generation of the Tet-Transactivator Stable Cell Line

-

Transfection: Transfect the target cells with a plasmid encoding the reverse tetracycline-controlled transactivator (rtTA) and a resistance marker (e.g., neomycin resistance for G418 selection).

-

Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. The optimal concentration of the selection antibiotic must be predetermined by a kill curve experiment for the specific cell line.

-

Colony Picking: After 2-3 weeks of selection, individual resistant colonies will appear. Pick several well-isolated colonies and expand them in separate culture vessels.

-

Screening: Screen the expanded clones for the expression and activity of the rtTA protein.

Part B: Generation of the Inducible Gene Expression Stable Cell Line

-

Second Transfection: Transfect the validated Tet-transactivator-expressing stable cell line with the second plasmid containing your gene of interest (GOI) downstream of the tetracycline response element (TRE) promoter. This plasmid should carry a different selection marker (e.g., puromycin resistance).

-

Second Selection: 24-48 hours post-transfection, begin the second selection with the appropriate antibiotic (e.g., puromycin).

-

Colony Picking and Expansion: Similar to Part A, pick and expand individual double-resistant colonies.

-

Induction and Screening: Screen the expanded clones for the inducible expression of your GOI.

-

Plate the cells and allow them to adhere.

-

Add doxycycline to the culture medium at various concentrations (e.g., 0, 100, 500, 1000 ng/mL) to determine the optimal induction level.

-

After 24-96 hours of induction, harvest the cells and analyze the expression of your GOI by qPCR, Western blot, or functional assay.

-

Mandatory Visualizations

Caption: Workflow for generating a stable cell line with a Tet-On inducible system.

Caption: Signaling pathway of the Tet-On inducible gene expression system.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. abo.com.pl [abo.com.pl]

- 7. researchgate.net [researchgate.net]

- 8. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetracycline Stock Solution [novoprolabs.com]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. takarabio.com [takarabio.com]

- 13. takarabio.com [takarabio.com]

- 14. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetromycin B Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is an antibiotic characterized by an unusual tetronic acid structure.[1] It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Belonging to the broader class of tetracycline antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosome.[2][3][4] As with any novel or existing antimicrobial agent, determining the susceptibility of various bacterial isolates to this compound is crucial for its potential development and clinical application.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols described are for broth microdilution (determination of Minimum Inhibitory Concentration - MIC) and disk diffusion (determination of zone of inhibition).

Disclaimer: As of the current literature, specific quantitative data on the susceptibility of standard quality control (QC) strains or clinical isolates to this compound is limited. The tables and values presented herein are illustrative examples based on typical data for tetracycline-class antibiotics and should be replaced with experimentally determined values.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges for this compound against Quality Control Strains

| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.5 - 2 |

| Staphylococcus aureus | 29213 | 0.12 - 1 |

| Pseudomonas aeruginosa | 27853 | 8 - 32 |

| Enterococcus faecalis | 29212 | 1 - 4 |

Table 2: Example Zone Diameter Breakpoints and QC Ranges for this compound Disk Diffusion Testing

| Quality Control Strain | ATCC Number | Disk Content | Zone Diameter QC Range (mm) | Interpretive Criteria (Zone Diameter in mm) |

| S | ||||

| Escherichia coli | 25922 | 30 µg | 19 - 25 | ≥ 18 |

| Staphylococcus aureus | 29213 | 30 µg | 22 - 28 | ≥ 21 |

S = Susceptible, I = Intermediate, R = Resistant

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 guidelines.

1. Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality Control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. b. Further dilutions will be made from this stock solution.

3. Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well. This will leave 100 µL in each well.

4. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

5. Inoculation and Incubation: a. Add 10 µL of the standardized and diluted inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth). b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The growth control well should show turbidity, and the sterility control well should remain clear. c. The MICs for the QC strains should fall within the pre-established ranges.

Protocol 2: Disk Diffusion Method

This protocol is based on the CLSI M02 and EUCAST guidelines.

1. Materials:

-

This compound-impregnated paper disks (e.g., 30 µg).

-

Mueller-Hinton Agar (MHA) plates (4 mm depth).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Quality Control (QC) bacterial strains.

-

Sterile cotton swabs.

-

Incubator (35°C ± 2°C).

-

Ruler or caliper for measuring zone diameters.

2. Inoculum Preparation: a. Prepare the inoculum as described in the broth microdilution protocol (Step 4).

3. Inoculation of MHA Plates: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

4. Application of Disks and Incubation: a. Aseptically apply the this compound disks to the surface of the inoculated MHA plate. b. Gently press the disks to ensure complete contact with the agar. c. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. c. The zone diameters for the QC strains should be within the specified ranges.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Broth microdilution workflow for MIC determination.

Caption: Disk diffusion workflow for susceptibility testing.

References

- 1. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

Tetromycin B in vivo efficacy studies in animal models

Application Notes and Protocols: Tetromycin B

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Extensive literature searches for in vivo efficacy studies of this compound in animal models did not yield any specific results. The available scientific literature primarily focuses on the in vitro activities of this compound and its derivatives. This document summarizes the available in vitro data for this compound and, due to the absence of in vivo studies for this specific compound, provides a detailed protocol and data presentation for a representative tetracycline derivative, Doxycycline, which has been extensively studied in animal models for various diseases. This is intended to serve as a template and guide for potential future in vivo studies of this compound.

Part 1: this compound - In Vitro Efficacy and Mechanism of Action

Introduction to this compound

This compound is a tetronic acid-structured antibiotic that has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] It has also been identified as a cysteine protease inhibitor. Research has primarily focused on its antiparasitic and enzyme inhibitory activities.

In Vitro Antiparasitic and Protease Inhibitory Activities

A key study by Pimentel-Elardo et al. (2011) investigated the in vitro activity of this compound and its newly isolated derivatives. The study revealed antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and inhibitory effects on several cysteine proteases.[1]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the quantitative data from the aforementioned study.

| Target Organism/Enzyme | Assay Type | Metric | Value (µM) |

| Trypanosoma brucei | Antiparasitic Assay | IC₅₀ | 30.87 |

| Rhodesain | Protease Inhibition | Kᵢ | 0.62 |

| Falcipain-2 | Protease Inhibition | Kᵢ | 1.42 |

| Cathepsin L | Protease Inhibition | Kᵢ | 32.5 |

| Cathepsin B | Protease Inhibition | Kᵢ | 1.59 |

| HEK293T cells | Cytotoxicity Assay | IC₅₀ | 71.77 |

| J774.1 macrophages | Cytotoxicity Assay | IC₅₀ | 20.2 |

Data sourced from Pimentel-Elardo, S.M., et al. Mar. Drugs 9(10), 1682-1697 (2011).[1]

Signaling Pathway: Cysteine Protease Inhibition

This compound acts as an inhibitor of cysteine proteases, such as rhodesain, which is crucial for the survival and pathogenicity of Trypanosoma brucei. The inhibition of these proteases disrupts essential cellular processes in the parasite.

References

Application Notes and Protocols for the Genetic Engineering of the Tetramycin B Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic engineering of the Tetromycin B biosynthesis pathway in Streptomyces hygrospinosus. The methodologies outlined herein focus on strategies to enhance the production of this compound and to generate novel, bioactive derivatives through pathway engineering.

Introduction

Tetramycin B is a polyene macrolide antibiotic with significant antifungal properties. It is produced by Streptomyces hygrospinosus. The biosynthetic pathway involves a complex series of reactions catalyzed by a dedicated gene cluster (tetr). Tetramycin B is derived from its precursor, Tetramycin A, through a specific hydroxylation event.[1] Genetic engineering of this pathway offers a powerful approach to increase production yields, which are often limited by factors such as precursor supply and competing metabolic pathways. Furthermore, targeted gene modifications can be employed to create novel analogs of Tetramycin B with potentially improved pharmacological properties.

Data Presentation: Enhancing this compound Production

Genetic manipulation of S. hygrospinosus has been shown to significantly improve the fermentation titer of Tetramycin B and to generate novel derivatives. The following table summarizes the quantitative improvements achieved through various pathway engineering strategies.

| Strain/Modification | Key Genetic Modification(s) | Titer (mg/L) | Improvement (%) | Reference |

| Wild-Type | - | ~389 | - | [2] |

| SY02 | Disruption of competing nystatin BGC; Overexpression of malonyl-CoA biosynthesis genes | - | - | [2] |

| Engineered Strain | SY02 with two additional copies of tetrK and one copy of tetrF | 865 ± 8 | 122 | [2] |

| tetrG Inactivated Strain | Inactivation of the P450 monooxygenase gene tetrG in the optimized strain | 371 ± 26 (of 12-decarboxy-12-methyl tetramycin B) | N/A | [2] |

Biosynthetic Pathway and Engineering Strategy